molecular formula C19H16N2O3S B2638245 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946368-12-3

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B2638245
CAS No.: 946368-12-3
M. Wt: 352.41
InChI Key: TUSWPAQHBFMGQA-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline (THQ) core substituted with thiophene-2-carbonyl and furan-2-carboxamide groups. The THQ scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets such as opioid receptors and enzymes .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSWPAQHBFMGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride from the corresponding carboxylic acid. This acyl chloride is then reacted with the amine derivative under controlled conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in critical biological pathways . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Biological Activity/Notes Reference
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide (Target) C₂₀H₁₇N₂O₃S 373.43 Thiophene-2-carbonyl, Furan-2-carboxamide Not reported Structural focus; potential bioactivity
2-(4-Methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide C₂₃H₂₂N₂O₃S 406.50 4-Methoxyphenyl acetamide Not reported Available quantity: 32 mg; synthetic focus
N-(2-Nitrophenyl)thiophene-2-carboxamide (I) C₁₁H₈N₂O₃S 260.26 2-Nitrophenyl, thiophene-2-carboxamide Not reported Antibacterial/antifungal; crystal packing
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) C₁₁H₈N₂O₄ 244.20 2-Nitrophenyl, furan-2-carboxamide Not reported Structural analog of (I); dihedral angles
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (30) C₂₂H₂₈N₄OS 396.55 1-Methylpyrrolidinyl, thiophene-2-carboximidamide 6% (low yield) Synthetic challenges due to substituents

Key Observations:

  • Substituent Impact on Synthesis: Low yields (e.g., 6% for compound 30 ) highlight synthetic challenges with bulky or polar substituents.
  • Electronic and Structural Variations: The replacement of thiophene with furan (as in 2NPFC vs. I ) alters dihedral angles between aromatic rings (e.g., 8.50–13.53° for thiophene vs. 9.71° for furan ), influencing crystal packing and intermolecular interactions.
  • Bioactivity Trends: Thiophene/furan carboxamides (e.g., I and 2NPFC) show genotoxicity and antimicrobial activity , suggesting the target compound may share similar properties.

Physicochemical and Crystallographic Comparisons

  • Intermolecular Interactions: Analogs like I exhibit weak C–H⋯O/S interactions rather than classical hydrogen bonds , which may reduce solubility but enhance crystal stability.

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a thiophene ring with a tetrahydroquinoline moiety. This combination contributes to its diverse biological activities. The molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S with a molecular weight of 342.41 g/mol.

PropertyValue
Molecular FormulaC18H18N2O2SC_{18}H_{18}N_2O_2S
Molecular Weight342.41 g/mol
CAS Number946380-43-4

Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance, SAR studies have shown that modifications in the tetrahydroquinoline structure can enhance cytotoxic effects against various cancer cell lines.

In vitro tests have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting microtubule dynamics. For example, one study reported an IC50 value of 0.99 µM against the BT-474 breast cancer cell line for a structurally related compound .

The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule formation essential for mitosis, leading to cell cycle arrest in the G2/M phase .

Structure–Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. For instance:

  • Thiophene Group : Contributes to the compound's ability to interact with biological targets.
  • Tetrahydroquinoline Moiety : Essential for antitumor activity due to its role in binding interactions with tubulin.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against human cancer cell lines including A549 (lung cancer) and HT-1080 (fibrosarcoma). The results indicated that compounds with a thiophene carbonyl group exhibited enhanced activity compared to those without it. The most potent derivative showed an IC50 value of 0.015 µM against A549 cells .

Study 2: In Vivo Efficacy

In vivo studies using rodent models demonstrated that this compound significantly reduced tumor size when administered at effective doses. The mechanism involved apoptosis induction and inhibition of angiogenesis within tumor tissues .

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